molecular formula C21H23ClN2O B15159065 1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate CAS No. 660427-39-4

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate

Cat. No.: B15159065
CAS No.: 660427-39-4
M. Wt: 354.9 g/mol
InChI Key: SVSMQAWGONTFGK-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is a chemical compound with the molecular formula C17H19ClN2. It is a derivative of benzimidazole, featuring two benzyl groups attached to the nitrogen atoms of the imidazole ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate can be synthesized through several methods. One common route involves the reaction of 1-benzylimidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully reduced benzimidazole compounds .

Scientific Research Applications

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In cancer cells, it may interfere with cell division and induce apoptosis through the disruption of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-1,2-dihydroimidazol-1-ium;chloride
  • 1,3-Dibenzyl-1H-benzimidazol-3-ium chloride
  • 1,3-Dibenzylimidazolium chloride

Uniqueness

1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

660427-39-4

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

1,3-dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate

InChI

InChI=1S/C21H20N2.ClH.H2O/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;;/h1-14H,15-17H2;1H;1H2

InChI Key

SVSMQAWGONTFGK-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](C2=CC=CC=C2N1CC3=CC=CC=C3)CC4=CC=CC=C4.O.[Cl-]

Origin of Product

United States

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